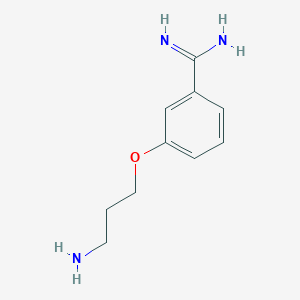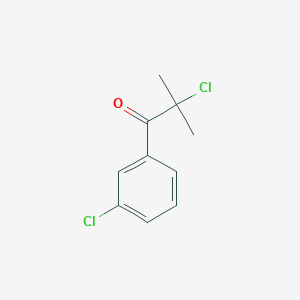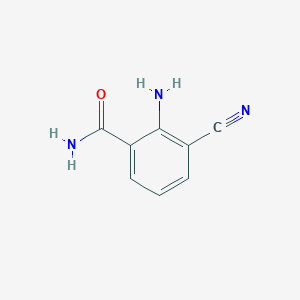
2-Amino-3-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a cyano group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature can yield the desired cyanoacetamide compounds . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ultrasonic irradiation and eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzamides, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-cyanobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the design of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It is utilized in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of nitric oxide synthase, thereby modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target enzymes, leading to alterations in their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzamide: Lacks the cyano group, making it less versatile in certain synthetic applications.
3-Cyanobenzamide: Lacks the amino group, affecting its reactivity and biological activity.
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds are used in peptidomimetic synthesis and have different biological activities compared to 2-Amino-3-cyanobenzamide.
Uniqueness: this compound’s unique combination of amino and cyano groups provides it with distinct reactivity and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in drug design and materials science .
Eigenschaften
CAS-Nummer |
63069-53-4 |
|---|---|
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-amino-3-cyanobenzamide |
InChI |
InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,10H2,(H2,11,12) |
InChI-Schlüssel |
QNYHKGMUAPYCGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



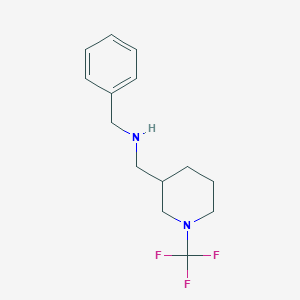

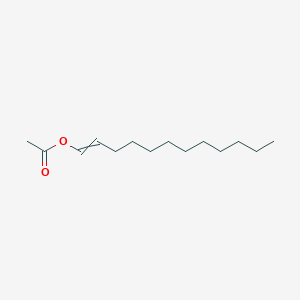
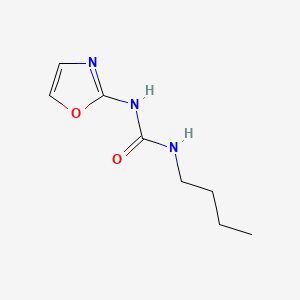
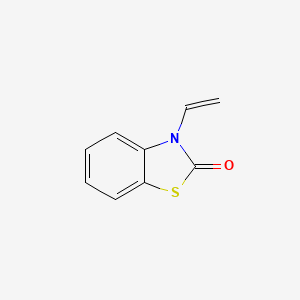
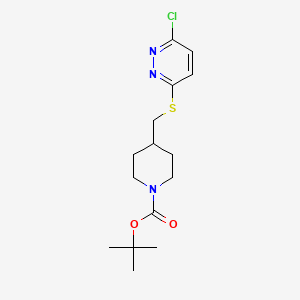
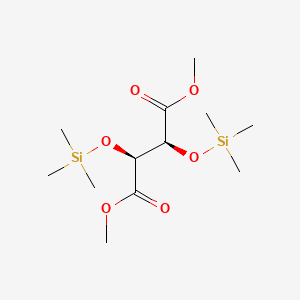
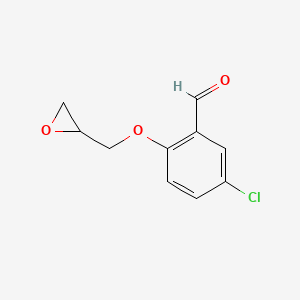
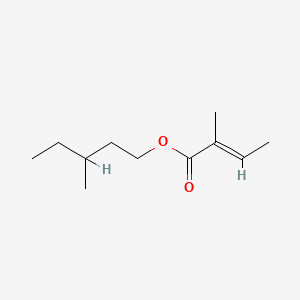
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
